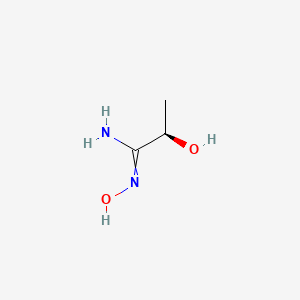
(2R)-N,2-Dihydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N,2-Dihydroxypropanimidamide is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring both hydroxyl and amidine functional groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N,2-Dihydroxypropanimidamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-hydroxypropanoic acid.
Amidation: The hydroxyl group of the precursor is converted into an amidine group through a series of reactions involving reagents like ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Synthesis: Implementing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-N,2-Dihydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amidine group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2R)-N,2-Dihydroxypropanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-N,2-Dihydroxypropanimidamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Methylpent-4-enoic acid: Shares a similar chiral center but differs in functional groups.
(2R,6R)-Hydroxynorketamine: Another chiral compound with hydroxyl groups, used in different applications.
Uniqueness
(2R)-N,2-Dihydroxypropanimidamide is unique due to its combination of hydroxyl and amidine groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C3H8N2O2 |
|---|---|
Molecular Weight |
104.11 g/mol |
IUPAC Name |
(2R)-N',2-dihydroxypropanimidamide |
InChI |
InChI=1S/C3H8N2O2/c1-2(6)3(4)5-7/h2,6-7H,1H3,(H2,4,5)/t2-/m1/s1 |
InChI Key |
TWQGERCRJDBWSY-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=NO)N)O |
Canonical SMILES |
CC(C(=NO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


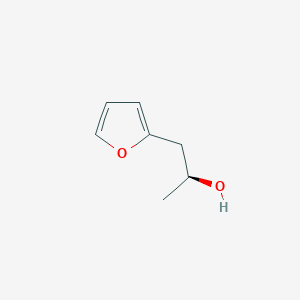
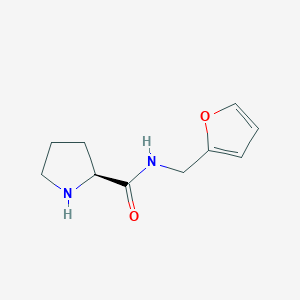
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751476.png)
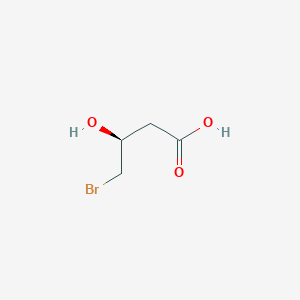
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751483.png)
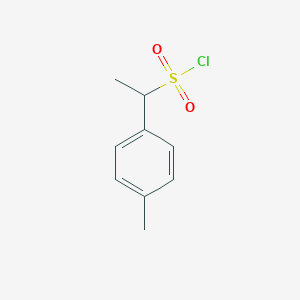
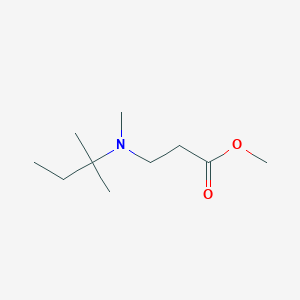
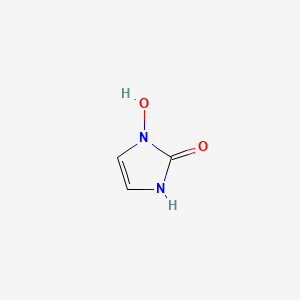
![1-[(Thiophen-3-yl)carbonyl]-1,4-diazepane hydrochloride](/img/structure/B11751522.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751528.png)
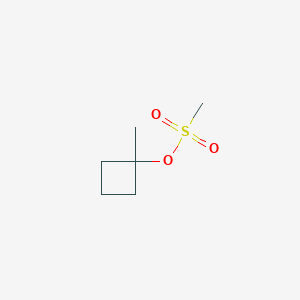
![1-(butan-2-yl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11751541.png)
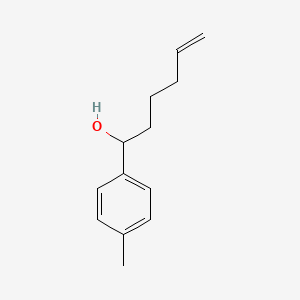
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11751550.png)
